Cas no 118-70-7 (pyrimidine-4,5,6-triamine)

pyrimidine-4,5,6-triamine 化学的及び物理的性質
名前と識別子
-
- Pyrimidine-4,5,6-triamine
- 4,5,6-Pyrimidinetriamine
- 4,5,6-Triaminopyrimidine
- NSC-145059
- TIMTEC-BB SBB004267
- pyrimidine-4,5,6-triyltriamine
- MPNBXFXEMHPGTK-UHFFFAOYSA-N
- PHL9UQ3Q4H
- NSC145059
- PubChem21508
- 4,6-Pyrimidinetriamine
- 4,6-Triaminopyrimidine
- Pyrimidine,5,6-triamino-
- 4,5,6-triamino pyrimidine
- KSC175I5F
- Pyrimidine, 4,5,6-triamino-
- 4,5,6-Pyrimidinetri
- DS-17223
- FT-0645757
- Z1198147874
- EINECS 204-270-2
- Pyrimidine-4,5,6-triamine, AldrichCPR
- UNII-PHL9UQ3Q4H
- SCHEMBL1718947
- InChI=1/C4H7N5/c5-2-3(6)8-1-9-4(2)7/h1H,5H2,(H4,6,7,8,9
- EN300-139311
- NSC 145059
- SY016488
- DTXSID10151996
- 118-70-7
- CHEMBL2151973
- SB57399
- AC-26679
- AC-907/34115032
- AKOS002886089
- AMY321
- NS00023822
- MFCD00023271
- CS-0045740
- J-514060
- DB-050758
- ALBB-018645
- STL122224
- pyrimidine-4,5,6-triamine
-
- MDL: MFCD00023271
- インチ: 1S/C4H7N5/c5-2-3(6)8-1-9-4(2)7/h1H,5H2,(H4,6,7,8,9)
- InChIKey: MPNBXFXEMHPGTK-UHFFFAOYSA-N
- ほほえんだ: N1C([H])=NC(=C(C=1N([H])[H])N([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 125.07000
- どういたいしつりょう: 125.07
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 104
- 疎水性パラメータ計算基準値(XlogP): -1.2
- 互変異性体の数: 8
じっけんとくせい
- 密度みつど: 1.512
- ふってん: 406.2℃ at 760 mmHg
- フラッシュポイント: 228.5°C
- PSA: 103.84000
- LogP: 0.96680
pyrimidine-4,5,6-triamine セキュリティ情報
pyrimidine-4,5,6-triamine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
pyrimidine-4,5,6-triamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-139311-5.0g |
pyrimidine-4,5,6-triamine |
118-70-7 | 95% | 5.0g |
$251.0 | 2023-07-10 | |
Enamine | EN300-139311-0.1g |
pyrimidine-4,5,6-triamine |
118-70-7 | 95% | 0.1g |
$29.0 | 2023-07-10 | |
Fluorochem | 208721-1g |
Pyrimidine-4,5,6-triamine |
118-70-7 | 95% | 1g |
£67.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61380-250mg |
Pyrimidine-4,5,6-triamine |
118-70-7 | 250mg |
¥236.0 | 2021-09-08 | ||
TRC | B526108-50mg |
Pyrimidine-4,5,6-triamine |
118-70-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT986-5g |
pyrimidine-4,5,6-triamine |
118-70-7 | 97% | 5g |
2602CNY | 2021-05-08 | |
abcr | AB373063-25 g |
Pyrimidine-4,5,6-triamine, 95%; . |
118-70-7 | 95% | 25g |
€1273.90 | 2023-04-26 | |
Chemenu | CM166745-10g |
Pyrimidine-4,5,6-triamine |
118-70-7 | 97% | 10g |
$393 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT986-200mg |
pyrimidine-4,5,6-triamine |
118-70-7 | 97% | 200mg |
215.0CNY | 2021-07-12 | |
abcr | AB373063-250 mg |
Pyrimidine-4,5,6-triamine, 95%; . |
118-70-7 | 95% | 250mg |
€96.80 | 2023-04-26 |
pyrimidine-4,5,6-triamine 関連文献
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A. Giner-Sorolla,D. M. Brown J. Chem. Soc. C 1971 126
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2. 392. Antimalarial studies in the pteridine fieldM. D. Potter,T. Henshall J. Chem. Soc. 1956 2000
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3. The action of alkali on some purines and their derivativesA. S. Jones,A. M. Mian,R. T. Walker J. Chem. Soc. C 1966 692
-
4. 697. Organic reactions in aqueous solution at room temperature. Part I. The influence of pH on condensations involving the linking of carbon to nitrogen and of carbon to carbonC. A. C. Haley,P. Maitland J. Chem. Soc. 1951 3155
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5. 793. The preparation of 4-amino- and other pteridinesR. M. Evans,P. G. Jones,P. J. Palmer,F. F. Stephens J. Chem. Soc. 1956 4106
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6. Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurinesCarmen V. Z. Smith,Roland K. Robins,Richard L. Tolman J. Chem. Soc. Perkin Trans. 1 1973 1855
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7. 690. Pyrimidine reactions. Part X. The methylation of triaminopyrimidines; conversion of the resulting imines into pteridinesD. J. Brown,N. W. Jacobsen J. Chem. Soc. 1965 3770
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8. 101. Experiments on the synthesis of purine nucleosides. Part II. A new and convenient synthesis of adenineJ. Baddiley,B. Lythgoe,A. R. Todd J. Chem. Soc. 1943 386
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M. Michele Dawley,Katrin Tanzer,William A. Cantrell,Peter Plattner,Nicole R. Brinkmann,Paul Scheier,Stephan Denifl,Sylwia Ptasińska Phys. Chem. Chem. Phys. 2014 16 25039
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10. 612. Pyrimidine reactions. Part IV. The methylation of 2,4- and 4,5-diaminopyrimidine and related compoundsD. J. Brown,N. W. Jacobsen J. Chem. Soc. 1962 3172
pyrimidine-4,5,6-triamineに関する追加情報
Chemical Profile of Pyrimidine-4,5,6-triamine (CAS No: 118-70-7)
Pyrimidine-4,5,6-triamine, with the chemical formula C₄H₆N₆, is a heterocyclic organic compound belonging to the pyrimidine family. This triamine derivative has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. The compound’s molecular structure features three amino groups attached to a pyrimidine ring, which makes it a versatile scaffold for further chemical modifications and functionalization. Its CAS number, 118-70-7, provides a unique identifier that aids in its classification, synthesis, and regulatory compliance within the chemical industry.
The significance of Pyrimidine-4,5,6-triamine lies in its broad applicability across multiple domains of chemical research. In recent years, advancements in computational chemistry and molecular modeling have enabled researchers to explore its interactions with biological targets more systematically. The presence of multiple nitrogen atoms in its structure allows it to form hydrogen bonds and coordinate with metal ions, making it a valuable intermediate in the synthesis of coordination complexes used in catalysis and material science.
Recent studies have highlighted the compound’s potential in drug discovery. Its pyrimidine core is a common motif in nucleoside analogs, which are known for their antiviral and anticancer properties. Researchers have been investigating how modifications to the Pyrimidine-4,5,6-triamine scaffold can enhance its binding affinity to enzymes such as kinases and polymerases. For instance, derivatives of this compound have shown promise in inhibiting Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases.
The structural flexibility of Pyrimidine-4,5,6-triamine makes it an attractive candidate for medicinal chemistry campaigns. By introducing substituents at the 4-, 5-, or 6-positions of the pyrimidine ring, chemists can fine-tune the electronic and steric properties of the molecule. This approach has led to the development of novel compounds with improved pharmacokinetic profiles and reduced toxicity. For example, recent publications describe the synthesis of triamine-based inhibitors that target Bruton’s tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways relevant to conditions like chronic lymphocytic leukemia (CLL).
The synthesis of Pyrimidine-4,5,6-triamine typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the condensation of guanidine with malononitrile or related cyanoacids under controlled conditions. The reaction proceeds through cyclization and subsequent amination steps to introduce the necessary amino groups. Advances in green chemistry have also led to more sustainable methods for producing this compound, using catalytic systems that minimize waste and energy consumption.
In industrial applications, Pyrimidine-4,5,6-triamine serves as a building block for more complex molecules. Its ability to undergo further functionalization allows for the creation of libraries of compounds for high-throughput screening (HTS) in drug discovery programs. Pharmaceutical companies often employ automated synthesis platforms to generate derivatives of this triamine with varying substituents rapidly. This expedited approach has accelerated the identification of lead compounds for further development.
The role of Pyrimidine-4,5,6-triamine in material science is equally noteworthy. Its coordination chemistry with transition metals has been explored for applications in luminescent materials and sensors. For example, complexes formed between this compound and ruthenium or iridium ions exhibit strong fluorescence properties, making them useful in bioimaging techniques. Additionally, its ability to act as a ligand in metal-organic frameworks (MOFs) has opened new avenues for designing porous materials with tailored properties for gas storage or catalysis.
Ethical considerations are paramount when working with compounds like Pyrimidine-4,5,6-triamine. While it is not classified as a hazardous or controlled substance under current regulations, proper handling procedures must be followed to ensure safety in laboratory settings. Researchers are encouraged to adhere to good laboratory practices (GLP) and use appropriate personal protective equipment (PPE) when handling this compound.
Future directions in the study of Pyrimidine-4,5,6-triamine include exploring its role in modulating epigenetic processes. The pyrimidine scaffold is known to interact with DNA and RNA bases, suggesting potential applications in therapies targeting epigenetic dysregulation seen in cancers and neurological disorders. Computational studies predict that certain derivatives could inhibit histone deacetylases (HDACs), enzymes involved in chromatin remodeling.
The compound’s versatility also extends to agrochemical applications. Pyrimidine derivatives are widely used as herbicides and fungicides due to their ability to disrupt essential biological pathways in pests and weeds. Research is ongoing into developing new triamine-based agrochemicals that offer higher efficacy while minimizing environmental impact.
In conclusion, Pyrimidine-4 ,5 ,6 -triamine (CAS No: 118 -70 -7) remains a cornerstone molecule in pharmaceutical and materials research . Its unique structural features , coupled with recent advances i n synthetic methodologies , continue t o drive innovation across multiple scientific disciplines . As our understanding o f its biological activities grows , so too does its potential t o contribute t o next-generation therapeutics an d functional materials . The continued exploration o f this remarkable triamine promises t o yield further breakthroughs i n science an d technology . p >
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